molecular formula C21H18N4O2S B2369475 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide CAS No. 2034432-94-3

3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide

Cat. No. B2369475
CAS RN: 2034432-94-3
M. Wt: 390.46
InChI Key: CMXQMSXEVPMQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Probes and Inhibitors

The compound has been explored as a chemical probe and inhibitor in biochemical studies. For example, Lindgren et al. (2013) synthesized and evaluated a series of compounds to study the inhibition of the human ADP-ribosyltransferase ARTD3/PARP3. Their research aimed to understand the stereochemical importance for selectivity and potency in inhibiting ARTD3, an enzyme involved in DNA repair and cell death pathways, highlighting potential therapeutic applications in cancer treatment and other diseases where PARP enzymes are implicated (Lindgren et al., 2013).

Antimicrobial and Antifungal Activities

Compounds derived from 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide have been studied for their antimicrobial and antifungal properties. Desai et al. (2020) designed, synthesized, and evaluated a series of 4-thiazolidinone derivatives containing pyridine and quinazoline moiety for their antibacterial and antifungal activities. Their findings suggest that these compounds possess a broad spectrum of inhibitory activity against various Gram-positive and Gram-negative bacterial strains, offering potential applications in developing new antimicrobial agents (Desai et al., 2020).

Antitumor Activity

Another significant area of application is in antitumor activity research. Al-Suwaidan et al. (2016) synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for their in vitro antitumor activity. Their study demonstrated remarkable broad-spectrum antitumor activity, indicating the potential of such compounds in cancer therapy (Al-Suwaidan et al., 2016).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of 3-(4-oxoquinazolin-3(4H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide have been a focus to explore their potential applications in various fields. For instance, Farag et al. (2012) synthesized a range of novel 4(3H)-quinazolinone derivatives and screened them for anti-inflammatory and analgesic activity, showcasing the compound's versatility in medicinal chemistry applications (Farag et al., 2012).

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c26-20(6-9-25-14-24-18-4-2-1-3-17(18)21(25)27)23-12-15-5-8-22-19(11-15)16-7-10-28-13-16/h1-5,7-8,10-11,13-14H,6,9,12H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQMSXEVPMQTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.